Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride . The reaction conditions often involve refluxing in methanol for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The carboxylate group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Amino-3-methyl-isoxazole-4-carboxylic acid
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure combined with a phenyl group substituted with an amino group. The molecular formula is C12H12N2O3, and it has a molecular weight of 218.24 g/mol. The compound's structure is critical for its biological interactions, influencing its binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 4-nitroacetophenone with diethyl oxalate followed by hydroxylamine treatment under reflux conditions. This method yields the desired compound in good purity and yield, making it suitable for further biological evaluations.
Biological Activities
This compound has demonstrated several notable biological activities:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Studies report minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as E. coli and C. albicans.
- For instance, in one study, the compound showed an MIC value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides and C. albicans .
- Anti-inflammatory Effects :
-
Neuroprotective Potential :
- Isoxazole derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds in the isoxazole family:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | Similar structure; ethyl instead of methyl | Antimicrobial properties |
Methyl 5-aminoisoxazole-4-carboxylate | Amino group at position 5 | Anti-inflammatory effects |
Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | Nitro substitution on phenyl ring | Potential anticancer activity |
This table highlights how structural variations influence the biological activities of isoxazole derivatives, emphasizing the unique profile of this compound due to its specific substitutions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluating multiple synthesized compounds found that this compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with varying MIC values indicating effectiveness across different strains .
- Neuroprotective Studies : Molecular modeling studies have suggested that the compound may interact favorably with AChE, providing insights into its potential use in treating cognitive disorders associated with AD .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-(4-aminophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
XULJLILNTDEXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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